N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-4-2-5-15(10-14)11-17(22)20-12-16-6-3-8-21(13-16)18-19-7-9-23-18/h2,4-5,7,9-10,16H,3,6,8,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLOHXRLPXMIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyl)acetamide, a compound featuring a thiazole ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound is characterized by a thiazole ring, which is known for its biological significance, particularly in the development of various pharmacological agents.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : Some thiazole derivatives have been shown to inhibit Na+/K(+)-ATPase, affecting cellular ion balance and potentially leading to cytotoxic effects in cancer cells .
- Receptor Modulation : Thiazole derivatives often act as receptor antagonists, influencing pathways related to inflammation and cancer progression. For instance, certain compounds have been identified as selective EP1 receptor antagonists, which could have implications in pain management and inflammatory diseases .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, as thiazole-containing compounds are frequently explored for their ability to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of different substituents on the thiazole or piperidine rings can significantly alter the compound's affinity for biological targets. For example, modifications at the 5-position of the thiazole ring have been associated with enhanced anticancer activity .
- Piperidine Variants : Variations in the piperidine structure can influence the lipophilicity and bioavailability of these compounds, impacting their therapeutic efficacy .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that a related thiazole derivative exhibited significant growth inhibition in glioma cell lines through Na+/K(+)-ATPase inhibition, suggesting a potential therapeutic avenue for brain tumors .
- Anti-inflammatory Properties : Another investigation highlighted that certain thiazole derivatives could effectively modulate inflammatory pathways, providing insights into their use as anti-inflammatory agents in conditions like arthritis .
Data Tables
The following table summarizes key findings from various studies on thiazole derivatives:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyl)acetamide involves multi-step organic reactions. The compound typically features a thiazole ring attached to a piperidine moiety, which enhances its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of N-acetamide derivatives, including those similar to this compound. For instance, derivatives with thiazole and piperidine structures have demonstrated significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Research indicates that thiazole-containing acetamides can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antitubercular Activity
In vitro studies have shown that certain derivatives exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The evaluation includes assessing Minimum Inhibitory Concentration (MIC) values and the compounds' effects on vital mycobacterial enzymes .
Case Study 1: Antimicrobial Evaluation
A series of thiazole-piperidine derivatives were synthesized and tested for antimicrobial activity. The study revealed that compounds with structural modifications showed enhanced potency against Gram-positive bacteria, suggesting that fine-tuning the molecular structure can lead to improved efficacy .
Case Study 2: Anticancer Activity
In a comparative study, several derivatives were screened for cytotoxic effects against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Thiazole-Piperidine vs. Thiazole-Aryl Scaffolds: The target compound’s piperidine-thiazole system may enhance membrane permeability compared to simpler thiazole-aryl analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) due to increased basicity and solubility . In contrast, compounds like 11c and 11g incorporate triazole-quinoxaline groups, which introduce planar aromatic systems for DNA intercalation or kinase inhibition.
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro-triazole derivatives exhibit potent anti-tubercular activity (MIC ≤ 2 µg/mL) due to nitro’s electron-withdrawing effects enhancing reactivity.
Heterocyclic Modifications: Pyrimidinone-containing analogs (e.g., Compound 36) show selective enzyme inhibition, suggesting that replacing piperidine with a pyrimidinone ring could alter target specificity. Thiazole-imidazole hybrids (e.g., DFL20656 ) demonstrate the importance of nitrogen-rich heterocycles in receptor binding, a feature absent in the target compound.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding : The thiazole-piperidine scaffold may offer more hydrogen-bonding sites than dichlorophenyl-thiazole analogs , enhancing target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
